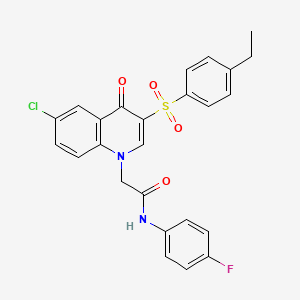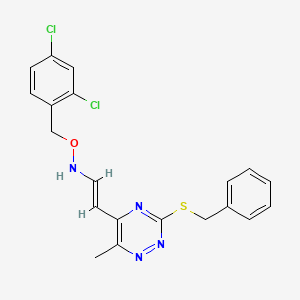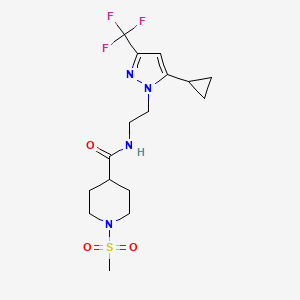![molecular formula C10H11N3S2 B2749194 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 154347-43-0](/img/structure/B2749194.png)
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C10H11N3S2 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent. This is then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular weight of this compound is 237.34 . The SMILES string representation is NC1=NN=C(SCC2=CC=C©C=C2)S1 . The InChI key is XWCZGGYKJAEKML-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a solid compound . It is chemically and heat resistant .Scientific Research Applications
Antimicrobial Agent
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine: has been studied for its potential as an antimicrobial agent. A study published in Springer’s Monatshefte für Chemie - Chemical Monthly reported the synthesis of 1,3,4-thiadiazole derivatives and their evaluation as potent antimicrobial agents . These compounds, including the one , were tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans, with some derivatives showing significant activity.
Anticancer Activity
The compound’s structure allows for the exploration of its anticancer properties. Research published by MDPI highlighted the importance of the substituents on the phenyl ring of 1,3,4-thiadiazoles for their cytotoxic activity . This suggests that the methyl-benzylsulfanyl group in the compound could be pivotal in determining its efficacy against cancer cells.
Proteomics Research
Sigma-Aldrich lists 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine as a specialty product for proteomics research . While specific applications in proteomics are not detailed, the compound’s availability for this field indicates its potential use in protein analysis and identification.
Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their inhibitory activity against enzymes like xanthine oxidase (XO) . The structural similarity suggests that 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine could also be a candidate for enzyme inhibition studies, which is crucial in drug development for diseases like gout.
Antimicrobial Activity Against Salmonella Typhi
A study in BMC Chemistry discussed the synthesis of new oxadiazole derivatives with anti-Salmonella typhi activity . Given the structural similarities between oxadiazoles and thiadiazoles, there is potential for 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine to be used in the treatment or prevention of typhoid fever.
Chemical Building Block
The compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use as a building block in chemical synthesis . Its reactivity and functional groups make it a valuable starting material for creating more complex molecules for various scientific applications.
Safety and Hazards
properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZGGYKJAEKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)


![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)



![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)